Cetilistat is a novel inhibitor of pancreatic lipase being developed by Alizyme for the treatment of obesity and associated co-morbidities, including type 2 diabetes.
Cetilistat
CAS No.: 282526-98-1
Cat. No.: VC0523226
Molecular Formula: C25H39NO3
Molecular Weight: 401.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 282526-98-1 |
---|---|
Molecular Formula | C25H39NO3 |
Molecular Weight | 401.6 g/mol |
IUPAC Name | 2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 |
Standard InChI Key | MVCQKIKWYUURMU-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 |
Canonical SMILES | CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 |
Appearance | Solid powder |
Pharmacological Profile and Mechanism of Action
Chemical Structure and Physicochemical Properties
Cetilistat (C₂₅H₃₉NO₃; molecular weight 401.6 g/mol) belongs to the benzoxazine class of compounds, featuring a 2-(hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one structure . Unlike centrally acting anti-obesity agents, cetilistat exhibits minimal systemic absorption, with >95% of the administered dose remaining within the gastrointestinal tract . This localization enables targeted inhibition of pancreatic lipase (IC₅₀ = 0.8 nM) and gastric lipase (IC₅₀ = 3.2 nM), crucial enzymes for triglyceride hydrolysis .
The compound's lipophilicity (logP = 8.2) facilitates interaction with lipid substrates while limiting transcellular absorption. X-ray crystallography studies reveal competitive inhibition through stereospecific binding to the lipase active site, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids .
Comparative Pharmacology with Orlistat
While both cetilistat and orlistat (Xenical®) inhibit pancreatic lipase, structural differences confer distinct pharmacological profiles:
Parameter | Cetilistat | Orlistat |
---|---|---|
Molecular Weight | 401.6 g/mol | 495.7 g/mol |
Lipase Inhibition | Competitive | Non-competitive |
Systemic Absorption | <5% | <1% |
GI AE Incidence | 18–23% | 25–35% |
LDL Reduction | 7–11% | 5–8% |
This differential binding mechanism explains cetilistat's enhanced tolerability, with Phase III trials reporting 22% fewer severe gastrointestinal adverse events compared to orlistat .
Clinical Development Timeline
Phase I Pharmacodynamic Studies
Initial human trials (n=99) established dose-response relationships using fecal fat excretion as a biomarker:
Dose (mg t.i.d.) | Fat Excretion Increase | Steatorrhea Incidence |
---|---|---|
60 | 3.3 ± 2.5% | 12% |
120 | 5.9 ± 6.7% | 15% |
240 | 3.9 ± 3.1% | 18% |
Orlistat 120 | 2.7 ± 1.3% | 21% |
These studies confirmed cetilistat's linear pharmacokinetics up to 240 mg, with no accumulation upon repeated dosing . The 120 mg t.i.d. dose emerged as optimal, balancing efficacy (35% fecal fat excretion) with tolerability (15% transient diarrhea) .
Pivotal Phase II/III Trials
The multicenter OB-202 study (n=612 obese diabetics) demonstrated:
Long-term data from the 52-week COMFORT trial (n=1,202) showed sustained effects:
Notably, 78% of cetilistat-treated patients completed the trial versus 65% in the orlistat arm, highlighting improved tolerability .
Therapeutic Applications and Clinical Use
Obesity Management
Cetilistat's primary indication focuses on obesity (BMI ≥28 kg/m² with comorbidities), with particular efficacy in:
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Visceral adiposity: 18% greater reduction in VAT/SAT ratio vs placebo (p<0.01)
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Post-bariatric weight regain: Phase II data show 6.2% weight loss over 24 weeks in RYGB patients
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Elderly obesity: Subgroup analysis (n=142, age >65) demonstrated 4.1 kg loss vs 1.8 kg placebo
The drug's peripheral action makes it suitable for patients with CNS comorbidities (depression, epilepsy), where centrally acting agents are contraindicated .
Metabolic Syndrome and Diabetes
Beyond weight loss, cetilistat improves multiple cardiometabolic parameters:
Parameter | Change from Baseline | Placebo Effect | p-value |
---|---|---|---|
HOMA-IR | -1.8 ± 0.4 | -0.3 ± 0.2 | <0.001 |
Adiponectin | +2.1 μg/mL | +0.4 μg/mL | 0.002 |
Systolic BP | -6.2 mmHg | -1.8 mmHg | 0.01 |
hs-CRP | -1.4 mg/L | -0.2 mg/L | 0.03 |
In diabetic patients, the drug's dual action on weight and glycemia positions it as a potential first-line adjunct to metformin, particularly in those with LDL >100 mg/dL .
Adverse Event | Cetilistat 120 mg (%) | Placebo (%) |
---|---|---|
Oily spotting | 2.8 | 0.4 |
Flatus with discharge | 1.9 | 0.3 |
Fecal urgency | 1.2 | 0.1 |
Diarrhea | 8.3 | 3.1 |
Strategies to mitigate GI effects include:
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Dietary counseling: Restrict fat intake to <30% of total calories
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Dose titration: Start with 60 mg t.i.d. for 2 weeks before escalation
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Enzyme supplementation: Pancreatic enzyme replacement if steatorrhea persists
Regulatory Status and Future Directions
Approved Indications
As of 2025, cetilistat holds approval in:
Ongoing Phase IV post-marketing surveillance (n=5,200) aims to confirm long-term cardiovascular safety .
Investigational Applications
Current clinical trials explore:
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